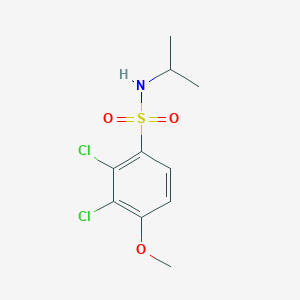
2,3-dichloro-N-isopropyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-isopropyl-4-methoxybenzenesulfonamide, commonly known as DCMIBS, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of DCMIBS is not fully understood, but it is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. These enzymes play a crucial role in the growth and proliferation of cancer cells, and their inhibition by DCMIBS leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects
DCMIBS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. DCMIBS has also been shown to inhibit the migration and invasion of cancer cells, preventing their spread to other parts of the body. In addition, DCMIBS has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using DCMIBS in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DCMIBS is its toxicity, as it has been shown to be toxic to normal cells at high concentrations.
将来の方向性
For the study of DCMIBS include the development of more potent and less toxic derivatives and the exploration of its potential application in the treatment of other diseases.
合成法
DCMIBS can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with isopropyl chloroformate and 4-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white solid.
科学的研究の応用
DCMIBS has been extensively studied for its potential application in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DCMIBS has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
製品名 |
2,3-dichloro-N-isopropyl-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC名 |
2,3-dichloro-4-methoxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6(2)13-17(14,15)8-5-4-7(16-3)9(11)10(8)12/h4-6,13H,1-3H3 |
InChIキー |
MKDJLMWCCOKXOU-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl |
正規SMILES |
CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



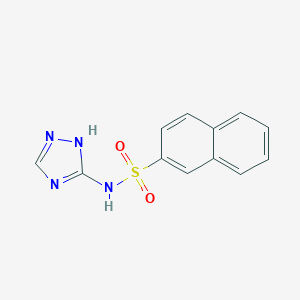
![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)
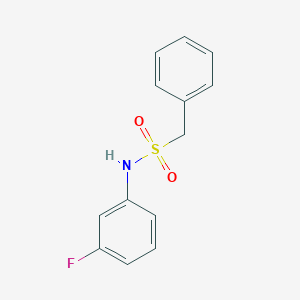
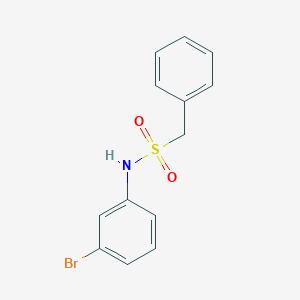
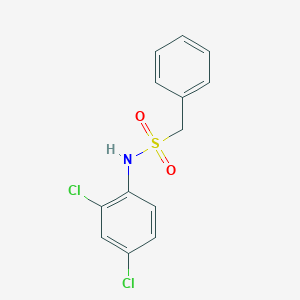
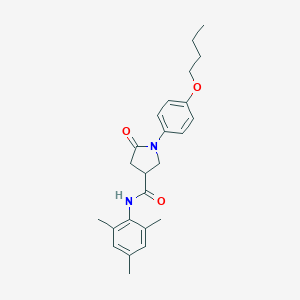
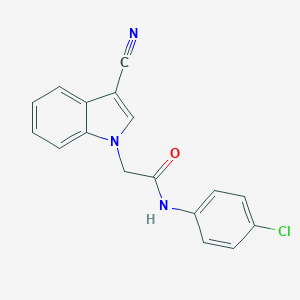
![2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)

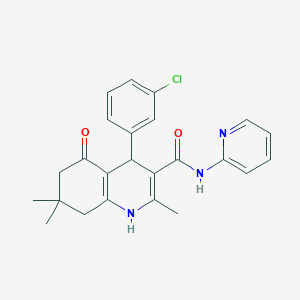
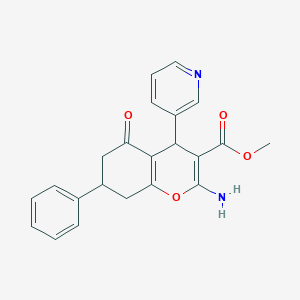
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)